Boc-asp-ochex dcha
Description
Boc-Asp-OcHex DCHA (tert-butoxycarbonyl-L-aspartic acid β-cyclohexyl ester dicyclohexylamine salt) is a protected amino acid derivative widely used in peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the α-amino moiety, while the β-carboxylic acid of aspartic acid is esterified with a cyclohexyl (OcHex) group. The dicyclohexylamine (DCHA) counterion enhances solubility and crystallinity, facilitating handling during solid-phase or solution-phase peptide synthesis . Its CAS number is 200283-00-7, with a reported purity of 98% .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6.C12H23N/c1-15(2,3)22-14(20)16-11(9-12(17)18)13(19)21-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAPOQKXUJIYAF-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-asp-ochex dcha is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of side-chain protected amino acids to an insoluble polymeric support . The Boc (tert-butoxycarbonyl) group is used as a protecting group for the amino acid, and the octyl ester is introduced to enhance the solubility and stability of the compound . The reaction conditions often involve the use of anhydrous hydrogen fluoride for the cleavage of the peptide from the resin .
Industrial Production Methods
In industrial settings, this compound is produced using automated SPPS systems, which allow for the efficient and large-scale synthesis of peptides . The use of automated systems minimizes the risk of side product formation and ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-asp-ochex dcha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as different esters, amides, and alcohols .
Scientific Research Applications
Peptide Synthesis
Boc-asp-ochex dcha is primarily employed as a building block in the synthesis of peptides. The compound's properties allow for the stable formation of peptide bonds while maintaining the integrity of the amino acid structure during chemical reactions.
Stability and Reactivity
The stability of this compound under various conditions makes it suitable for solid-phase peptide synthesis (SPPS). It can withstand the conditions required for coupling reactions without undergoing unwanted side reactions. Studies have shown that derivatives like Boc-asp-O-cHex exhibit excellent solubility in organic solvents such as DMF, facilitating efficient peptide segment condensation reactions .
This compound has been investigated for its biological activities, particularly in the context of drug development. Its derivatives are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Case Study: Peptide Antibiotics
In a recent study, this compound was used to synthesize peptide antibiotics that demonstrated significant antimicrobial activity. The incorporation of this compound into antibiotic peptides enhanced their efficacy against resistant bacterial strains .
Insulin Analogues
Another notable application is in the development of insulin analogues. Research has shown that substituting certain amino acids with this compound can lead to insulin analogues with improved pharmacokinetic profiles, potentially offering better glycemic control in diabetic patients .
Data Tables
The following tables summarize key findings related to the applications of this compound in peptide synthesis and biological evaluations.
Mechanism of Action
The mechanism of action of Boc-asp-ochex dcha involves its role as a protecting group in peptide synthesis. The Boc group protects the amino acid from unwanted side reactions during the synthesis process, ensuring the formation of the desired peptide sequence . The octyl ester enhances the solubility and stability of the compound, facilitating its use in various chemical reactions . The dicyclohexylamine component acts as a counterion, stabilizing the overall structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Boc-Asp-OcHex DCHA belongs to a class of Boc-protected aspartic acid derivatives. Key structural and functional differences between it and analogous compounds are outlined below:
Structural Variations
Ester Groups :
- This compound features a cyclohexyl ester , which offers steric bulk and altered solubility compared to benzyl (Bzl) esters (e.g., Boc-Asp-OBzl, CAS 30925-18-9) .
- Compounds like Boc-Asp(ObBzl)-OSu (CAS 13798-75-9) incorporate a benzyl ester and a succinimidyl (OSu) active ester for efficient coupling reactions .
- Stereochemistry: Boc-D-Asp-OBzl (CAS 92828-64-3) is the D-isomer analog, critical for synthesizing non-natural peptides .
Counterions :
Data Table: Comparative Analysis of Boc-Protected Aspartic Acid Derivatives
| Compound Name | CAS Number | Purity | Ester/Active Group | Counterion | Molecular Formula* | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 200283-00-7 | 98% | Cyclohexyl (OcHex) | DCHA | Not provided | Peptide synthesis |
| Boc-Asp-OBzl | 30925-18-9 | 98% | Benzyl (OBzl) | None | C₁₅H₁₉NO₅ | Intermediate for active esters |
| Boc-D-Asp-OBzl | 92828-64-3 | 98% | Benzyl (OBzl) | None | C₁₅H₁₉NO₅ | Non-natural peptide synthesis |
| Boc-Asp(ObBzl)-OSu | 13798-75-9 | 95% | Benzyl (OBzl), OSu | None | C₂₀H₂₄N₂O₈ | Coupling reactions |
| Boc-Asp(OBzl)-OH | 7536-58-5 | 98% | Benzyl (OBzl) | None | C₁₅H₁₉NO₅ | Free acid for modifications |
| Boc-Glu(OcHex)-OH.DCHA | 73821-98-4 | N/A | Cyclohexyl (OcHex) | DCHA | C₂₈H₅₀N₂O₆ | Glutamic acid-based synthesis |
| Boc-Thr-OH DCHA | 23082-30-6 | N/A | Hydroxyl | DCHA | C₂₁H₄₀N₂O₅ | Threonine protection |
Research Findings and Practical Considerations
- Solubility : DCHA salts like this compound exhibit improved solubility in organic solvents (e.g., DMF, dichloromethane) compared to free acids, streamlining solid-phase synthesis .
- Stability : Cyclohexyl esters provide greater hydrolytic stability than benzyl esters under basic conditions, reducing side reactions during deprotection .
- Stereochemical Integrity : Boc-D-Asp-OBzl (98% purity) is essential for synthesizing enantiomeric peptides with tailored bioactivity .
Biological Activity
Boc-asp-ochex dcha, also known as tert-butoxycarbonyl-aspartic acid-octyl ester dicyclohexylamine, is a heterocyclic organic compound with the molecular formula C27H48N2O6 and a molecular weight of 496.69 g/mol. This compound plays a significant role in peptide synthesis and has potential applications in biological and medicinal research.
Overview of Biological Activity
This compound is primarily utilized in the field of peptide synthesis due to its protective properties. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino acid during synthesis, preventing unwanted side reactions and allowing for the successful assembly of peptide chains. This characteristic is crucial in producing high-purity peptides for research and pharmaceutical applications.
The mechanism of action involves:
- Protection : The Boc group shields the amino acid from side reactions during peptide synthesis.
- Stability : The octyl ester enhances solubility and stability, facilitating better incorporation into peptide chains.
- Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be leveraged in further synthetic applications .
Applications in Scientific Research
This compound has diverse applications across several domains:
- Peptide Synthesis : It is widely used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins.
- Drug Development : Investigations into its role in drug delivery systems and synthetic vaccines are ongoing, highlighting its potential therapeutic applications.
- Protein Interactions : The compound is employed to study protein-protein interactions, crucial for understanding cellular processes and developing new drugs.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing some related compounds:
| Compound Name | CAS Number | Molecular Formula | Similarity Index |
|---|---|---|---|
| Boc-Asp(OMe)-OH.DCHA | 1913-12-8 | C25H46N2O6 | 0.98 |
| Fmoc-L-Asp(OtBu)-OH | 90508-28-4 | C25H46N2O6 | 0.95 |
| Boc-Asp(OtBu)-OH.DCHA | 1913-12-8 | C25H46N2O6 | 0.95 |
These compounds share structural similarities but differ in their protective groups and ester functionalities, which influence their stability and reactivity during synthesis .
Case Studies and Research Findings
Recent studies have highlighted the biological significance of aspartic acid derivatives like this compound:
- Neurotransmission : Research indicates that aspartic acid derivatives are involved in neurotransmission processes, which may enhance cognitive functions.
- Metabolic Pathways : These compounds play roles in metabolic pathways, potentially influencing energy metabolism and physiological responses during stress .
- Therapeutic Potential : Investigations into the use of this compound in drug formulations suggest its ability to improve bioavailability and stability of therapeutic agents .
Q & A
Q. What are the established protocols for synthesizing Boc-Asp-Ochex DCHA in academic research?
Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Deprotection : Use trifluoroacetic acid (TFA) to remove the Boc (tert-butoxycarbonyl) group under inert conditions.
- Coupling : Activate the carboxyl group of aspartic acid (Asp) with reagents like HBTU or DCC, followed by reaction with Ochex DCHA (a protected amino acid derivative).
- Purification : Employ reverse-phase HPLC or flash chromatography, with characterization via H/C NMR and high-resolution mass spectrometry (HRMS). Ensure strict anhydrous conditions to prevent side reactions, and document all solvent ratios, reaction times, and temperatures for reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Prioritize a multi-technique approach:
- Structural Confirmation : H NMR (for proton environments), C NMR (for carbon backbone), and FT-IR (functional groups).
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 214 nm for peptide bonds) or LC-MS for mass verification.
- Chirality Check : Circular dichroism (CD) spectroscopy to confirm stereochemical integrity. Cross-reference spectral data with literature values and validate using certified reference materials if available .
Q. How to design a controlled experiment assessing this compound’s reactivity with common reagents?
Methodological Answer:
- Variables : Identify independent variables (e.g., reagent concentration, temperature) and dependent variables (e.g., reaction yield, byproduct formation).
- Controls : Include negative controls (reagent absence) and positive controls (reactions with structurally similar compounds).
- Hypothesis Testing : Use a factorial design to isolate interactions between variables. Document deviations from expected outcomes and perform statistical analysis (e.g., ANOVA) to assess significance .
Advanced Research Questions
Q. How to resolve discrepancies in reported yield data for this compound across studies?
Methodological Answer:
- Comparative Analysis : Replicate protocols from conflicting studies under identical conditions (solvents, catalysts, temperature).
- Variable Isolation : Test hypotheses (e.g., trace moisture or oxygen effects) using controlled inert-atmosphere experiments.
- Data Normalization : Account for differences in instrumentation (e.g., HPLC column efficiency) by normalizing yields against internal standards. Publish negative results to clarify ambiguities and refine best practices .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
Methodological Answer:
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify hydrolysis or oxidation products.
- Stabilization Tactics : Use lyophilization for long-term storage, or add antioxidants (e.g., BHT) in solution-phase applications.
- Condition-Specific Optimization : Tailor buffers (e.g., phosphate vs. Tris) to maintain pH stability in biological assays. Report degradation kinetics and storage recommendations in supplementary data .
Q. How to address conflicting spectral data interpretations in this compound characterization?
Methodological Answer:
- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) for ambiguous signals.
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data.
- Collaborative Review : Engage peer researchers or databases (e.g., Cambridge Structural Database) to verify assignments. Publish raw spectral data in open-access repositories for transparency .
Methodological Best Practices
Q. How to ensure reproducibility in this compound synthesis across labs?
Methodological Answer:
- Detailed Documentation : Specify batch numbers of reagents, equipment calibration status, and environmental conditions (humidity, temperature).
- Open Protocols : Share step-by-step videos or supplementary files via platforms like Zenodo.
- Collaborative Trials : Organize inter-laboratory studies to identify protocol-sensitive steps and standardize methods .
Q. What statistical approaches are recommended for analyzing this compound bioactivity data?
Methodological Answer:
- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) for IC/EC calculations.
- Error Analysis : Apply bootstrap resampling to quantify confidence intervals in low-n datasets.
- Multivariate Analysis : Employ PCA or PLS-DA to correlate structural features with bioactivity in high-throughput screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
